molecular formula C15H9BrClN3OS B5727964 6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No. B5727964
M. Wt: 394.7 g/mol
InChI Key: AJVXBTVCIDMSKO-UFWORHAWSA-N
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Description

6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Scientific Research Applications

6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been studied for its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide in lab experiments is its potent anticancer activity. It has also been shown to exhibit other beneficial properties such as anti-inflammatory and antimicrobial properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide. One of the most significant areas of research is in the development of new anticancer drugs based on this compound. There is also potential for further research into the compound's anti-inflammatory and antimicrobial properties, as well as its potential use as an antioxidant. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.

Synthesis Methods

The synthesis of 6-bromo-3-chloro-N'-(3-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carbohydrazide with 3-pyridinecarboxaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

6-bromo-3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-10-3-4-11-12(6-10)22-14(13(11)17)15(21)20-19-8-9-2-1-5-18-7-9/h1-8H,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVXBTVCIDMSKO-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-chloro-N'-[(E)-pyridin-3-ylmethylidene]-1-benzothiophene-2-carbohydrazide

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